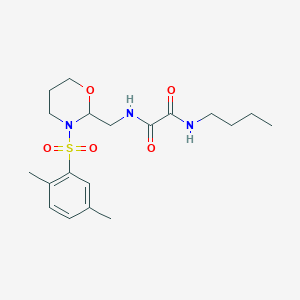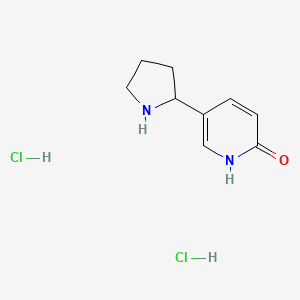
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C21H28N4O2S and its molecular weight is 400.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions
Improved Synthesis Techniques : Research led by Obydennov et al. (2013) demonstrated an improved synthesis method involving ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate, leading to derivatives with good yields, which could potentially be applied to the synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide (Obydennov, Röschenthaler, & Sosnovskikh, 2013).
Microwave-Assisted Synthesis : El‐Borai et al. (2013) discussed the microwave irradiation technique for synthesizing pyrazolopyridine derivatives, a method potentially applicable for efficient synthesis of complex molecules like this compound (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Bioisosteric Analogues and Binding Studies
- Bioisosteric Analogues : Blair et al. (1999) explored the synthesis and biological activity of thienopyrroles as potential bioisosteres for N,N-dimethyltryptamine, indicating the potential of similar structures like this compound in receptor binding studies (Blair, Marona-Lewicka, Kanthasamy, Lucaites, Nelson, & Nichols, 1999).
Catalysis
- Copper-Catalyzed Reactions : Chen et al. (2023) discovered that certain oxalamides, similar in structure to this compound, can effectively catalyze the coupling of alkynes and aryl halides, indicating potential catalytic applications of such compounds (Chen, Li, Xu, & Ma, 2023).
Molecular Structure and Analysis
- Structural Analysis : Singh et al. (2014) conducted a mixed experimental and DFT study on a pyrrole derivative, which could be analogous in the study of the molecular structure of this compound for electronic and material applications (Singh, Rawat, & Sahu, 2014).
Optical and Electronic Properties
- Electronic Device Stability : Kumar et al. (2018) synthesized and analyzed a diketopyrrolopyrrole derivative for use in electronic devices, suggesting similar potential uses for this compound in stable electronic devices with polymeric gate dielectric (Kumar, Palai, Shin, Kwon, & Pyo, 2018).
Eigenschaften
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-24(2)17-9-7-16(8-10-17)19(25-11-3-4-12-25)15-23-21(27)20(26)22-14-18-6-5-13-28-18/h5-10,13,19H,3-4,11-12,14-15H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWGGEAYWJJBRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(benzylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2401339.png)



![2-chloro-N-[3-[(2-chloro-5-nitrobenzoyl)amino]naphthalen-2-yl]-5-nitrobenzamide](/img/structure/B2401345.png)
![N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2401346.png)


![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile](/img/structure/B2401354.png)
![Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2401356.png)
![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-6-yl]methanamine hydrochloride](/img/structure/B2401357.png)

![4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2401359.png)
